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Compound of Interest

Compound Name: Fichtelite

Cat. No.: B1623743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fichtelite with other structurally similar

saturated tetracyclic diterpenoids, including abietane, pimarane, and isopimarane. By

presenting key physicochemical properties, detailed experimental protocols, and comparative

spectral data, this document serves as a practical resource for the unambiguous identification

and differentiation of these compounds.

Physicochemical Properties
Saturated tetracyclic diterpenoids share a common core structure, making their differentiation

challenging. However, subtle variations in their alkyl substituents and stereochemistry lead to

distinct physicochemical properties. Fichtelite, a naturally occurring hydrocarbon found in

fossilized wood, is chemically known as 18-norabietane.[1][2] The table below summarizes the

key physicochemical properties of fichtelite and related tetracyclic diterpenoids.
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Property
Fichtelite (18-
Norabietane)

Abietane Pimarane Isopimarane

Molecular

Formula
C₁₉H₃₄[3] C₂₀H₃₆[4] C₂₀H₃₆[5] C₂₀H₃₆[6]

Molecular Weight 262.48 g/mol [1] 276.51 g/mol [4] 276.51 g/mol [5] 276.5 g/mol [6]

Melting Point

(°C)
44.2 - 45.0[3]

Data not readily

available for the

parent

hydrocarbon

Data not readily

available for the

parent

hydrocarbon

Data not readily

available for the

parent

hydrocarbon

Boiling Point (°C) ~330 (calculated) 338[4]
Data not readily

available

~344 (estimated)

[7]

Density (g/mL) 0.883[1] 0.876[4]
Data not readily

available

Data not readily

available

Crystal System Monoclinic[3]

Not applicable

(typically a

viscous liquid or

amorphous solid)

[7]

Not applicable Not applicable

Experimental Protocols for Differentiation
A combination of chromatographic and spectroscopic techniques is essential for the effective

separation and identification of fichtelite and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds

like saturated tetracyclic diterpenoids.[1]

Sample Preparation:

For solid samples (e.g., fossil resins, sediments), dissolve a small amount (approx. 1-10 mg)

in a suitable organic solvent such as dichloromethane or hexane.
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Ultrasonication can aid in dissolution.

Filter the solution to remove any particulate matter.

If necessary, derivatize polar functional groups (e.g., hydroxyl, carboxyl) to increase volatility,

for instance, using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation.[4]

Dilute the final solution to a concentration of approximately 10 µg/mL.[8]

GC-MS Conditions:

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness), is typically used.

Injector Temperature: 250-300 °C.

Oven Temperature Program:

Initial temperature: 50-80 °C, hold for 2 minutes.

Ramp: Increase at a rate of 5-10 °C/min to 300-320 °C.

Final hold: 10-20 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the separation of less volatile or thermally labile diterpenoids.

Sample Preparation:
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Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol,

acetonitrile).

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Column: A reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

is commonly employed.[9]

Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small

amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6][10]

Flow Rate: 0.8-1.2 mL/min.[9]

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or, for compounds lacking a

strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS).[9]

Spectroscopic Analysis
Mass Spectrometry (MS)
The fragmentation patterns in the mass spectra provide valuable structural information for

differentiating isomers.
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Compound Key Mass Fragments (m/z) Interpretation

Fichtelite (18-Norabietane)
262 (M+), 247, 191, 135, 123,

109

The molecular ion is observed

at m/z 262. Characteristic

fragments arise from the loss

of methyl and isopropyl groups

and cleavage of the ring

system.

Abietane
276 (M+), 261, 204, 191, 135,

123, 109

The molecular ion is at m/z

276. Fragmentation is

characterized by the loss of a

methyl group (m/z 261) and

further cleavages of the cyclic

structure.[4]

Pimarane
276 (M+), 261, 204, 191, 123,

109

Similar to abietane, the

molecular ion is at m/z 276

with a prominent peak

corresponding to the loss of a

methyl group. Subtle

differences in fragment

intensities compared to

abietane can be observed.[8]

Isopimarane
276 (M+), 261, 204, 191, 123,

109

The mass spectrum is very

similar to that of pimarane due

to their stereoisomeric

relationship. Differentiation

often requires careful

comparison of retention times

and other spectral data.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation and

differentiation of these diterpenoids. Chemical shifts are sensitive to the local electronic

environment and stereochemistry.
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¹³C NMR Chemical Shift Ranges (ppm, in CDCl₃)

Carbon
Position

Fichtelite (18-
Norabietane)

Abietane Pimarane Isopimarane

C-1 ~39 ~39 ~38 ~38

C-2 ~18 ~18 ~19 ~19

C-3 ~42 ~42 ~37 ~37

C-4 ~33 ~33 ~33 ~33

C-5 ~56 ~56 ~50 ~50

C-10 ~37 ~37 ~37 ~37

C-18 ~21 ~33 ~22 ~22

C-19 ~33 ~22 ~33 ~33

C-20 ~15 ~15 ~15 ~15

Note: The chemical shifts for C-18 and C-19 are particularly useful for distinguishing between

abietane/fichtelite and pimarane/isopimarane skeletons due to the different substitution

patterns at C-4.

Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide fingerprint information for these compounds. Raman

spectroscopy has been shown to be effective in distinguishing fichtelite from other related

minerals.

Fichtelite (Raman): Characteristic bands are observed at approximately 1302, 836, 717,

and 533 cm⁻¹.[12]

Hartite (another diterpenoid mineral): Shows distinct bands at 1480, 1310, 1287, 1041, 729,

and 693 cm⁻¹.[12]
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The following diagrams illustrate the chemical structures of the discussed diterpenoids and a

logical workflow for their differentiation.

Fichtelite (18-Norabietane) Abietane Pimarane Isopimarane

C19H34 C20H36 C20H36 C20H36

Click to download full resolution via product page

Caption: Chemical formulas of fichtelite and related tetracyclic diterpenoids.
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Caption: Logical workflow for the differentiation of tetracyclic diterpenoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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